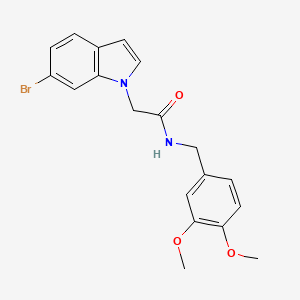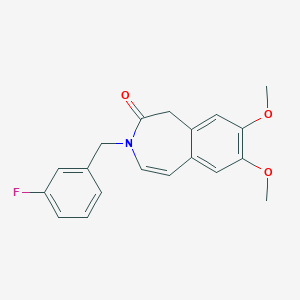![molecular formula C24H20FN3O3S B11127951 1-(2-Fluorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127951.png)
1-(2-Fluorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a dihydrochromeno[2,3-c]pyrrole scaffold.
- Attached to this core, we have a 2-methylpropyl group (isobutyl) and a 2-fluorophenyl group.
- Additionally, a 1,3,4-thiadiazol-2-yl moiety is linked to the dihydrochromeno[2,3-c]pyrrole ring.
- Overall, it combines aromatic, heterocyclic, and aliphatic components, making it intriguing for various applications.
Méthodes De Préparation
- The synthetic routes to this compound involve several steps. Here’s a simplified overview:
- Start with the synthesis of the dihydrochromeno[2,3-c]pyrrole core.
- Introduce the 2-fluorophenyl and 2-methylpropyl substituents.
- Finally, attach the 1,3,4-thiadiazol-2-yl group.
- Specific reaction conditions and reagents depend on the synthetic strategy chosen by researchers.
- Industrial production methods may involve optimization for yield, scalability, and cost-effectiveness.
Analyse Des Réactions Chimiques
- This compound can participate in various reactions:
Oxidation: Oxidative processes can modify the functional groups.
Reduction: Reduction reactions may alter the substituents.
Substitution: Substituents can be replaced by other groups.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure.
Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.
Materials Science: Possible applications in organic electronics or sensors.
Agrochemicals: Evaluating its pesticidal or herbicidal properties.
Industry: Synthesis of related compounds for industrial purposes.
Mécanisme D'action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- It could inhibit enzymes, modulate receptors, or affect cellular signaling pathways.
- Detailed studies are needed to unravel its precise mode of action.
Comparaison Avec Des Composés Similaires
- Similar compounds include other pyrrole derivatives, thiadiazoles, and chromeno[2,3-c]pyrroles.
- Highlighting its uniqueness:
- The combination of the fluorophenyl, methylpropyl, and thiadiazolyl groups sets it apart.
- Its specific pharmacological or chemical properties distinguish it from related structures.
Remember that this compound’s potential lies in its versatility and the intriguing interplay of its diverse components.
Propriétés
Formule moléculaire |
C24H20FN3O3S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-7-methyl-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20FN3O3S/c1-12(2)10-18-26-27-24(32-18)28-20(14-6-4-5-7-16(14)25)19-21(29)15-11-13(3)8-9-17(15)31-22(19)23(28)30/h4-9,11-12,20H,10H2,1-3H3 |
Clé InChI |
BGJNBFGUMUSOBB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=C(S4)CC(C)C)C5=CC=CC=C5F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B11127869.png)
![(5Z)-5-(2-chlorobenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11127873.png)

![N-(1,3-benzodioxol-5-yl)-2-{4-[(4-methoxyphenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11127881.png)
![4-{[4-(3-chlorophenyl)piperazino]carbonyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B11127892.png)


![2-[acetyl(benzyl)amino]-N-(2-methoxyethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11127920.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(4-methoxyphenethyl)acetamide](/img/structure/B11127928.png)

![(2-Bromo-5-isopropyl-1,3-thiazol-4-yl)[4-(4-fluorophenyl)piperazino]methanone](/img/structure/B11127950.png)
![1-(3-Chlorophenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127961.png)
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B11127969.png)
![2-(dipropylamino)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11127974.png)
